molecular formula C12H12N2O2S B1597227 methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate CAS No. 76075-15-5

methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B1597227
CAS No.: 76075-15-5
M. Wt: 248.3 g/mol
InChI Key: FWTOEPHWNFXPPZ-UHFFFAOYSA-N
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Description

methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds It features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Properties

IUPAC Name

methyl 3-benzyl-2-sulfanylidene-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-11(15)10-7-13-12(17)14(10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTOEPHWNFXPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=S)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226968
Record name Methyl 2,3-dihydro-3-(phenylmethyl)-2-thioxo-1H-imidazole-4-carboxylate
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Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76075-15-5
Record name Methyl 2,3-dihydro-3-(phenylmethyl)-2-thioxo-1H-imidazole-4-carboxylate
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Record name Methyl 2,3-dihydro-3-(phenylmethyl)-2-thioxo-1H-imidazole-4-carboxylate
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Record name 76075-15-5
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Record name Methyl 2,3-dihydro-3-(phenylmethyl)-2-thioxo-1H-imidazole-4-carboxylate
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Record name Methyl 2,3-dihydro-3-(phenylmethyl)-2-thioxo-1H-imidazole-4-carboxylate
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Preparation Methods

Synthesis via Benzyl Isothiocyanate and Glycine Amide Derivatives

A prominent synthetic route starts from benzyl isothiocyanate and glycine amide derivatives, which leads to the formation of 3-benzyl-2-thioimidazolidin-4-one intermediates. The key steps include:

  • Formation of N-benzyl-N'-(2'-acetamido)thiourea : Benzyl chloride reacts with potassium thiocyanate in the presence of a phase transfer catalyst in o-dichlorobenzene to yield benzyl isothiocyanate. This intermediate then reacts with glycine amide to form thiourea derivatives.

  • Cyclization to 3-benzyl-2-thioimidazolidin-4-one : The thiourea intermediate undergoes cyclization to form the imidazolidinone ring system.

  • Methylation to introduce the methylthio group : Treatment of 3-benzyl-2-thioimidazolidin-4-one with methyl iodide in the presence of potassium carbonate in acetonitrile at 40 °C for 14 hours leads to methylation of the thioxo group, forming 1-benzyl-2-(methylthio)-imidazol-5-ketone derivatives.

  • Purification : The product is purified via silica gel chromatography (dichloromethane/methanol 95:5), yielding a yellow crystalline compound with approximately 78% yield.

This method is efficient and high-yielding, leveraging the reactivity of benzyl isothiocyanate and the nucleophilicity of glycine amide to construct the imidazole core with thioxo substitution.

Methylation and Alkylation Approaches

The thioxo group at position 2 of the imidazole ring can be selectively methylated or alkylated to modify the sulfur atom:

  • Methylation with methyl iodide : As described above, methyl iodide in the presence of potassium carbonate is used to methylate the thioxo group, converting it into a methylthio substituent.

  • S-alkylation with methyl bromoacetate : Another approach involves S-alkylation of imidazole-2-thiones with methyl bromoacetate, leading to the formation of S-substituted derivatives. This reaction is typically performed in dichloromethane at room temperature over 48 hours, producing an oily residue that can be further processed.

These alkylation steps are crucial for introducing ester functionalities at the 4-position of the imidazole ring, enabling the synthesis of methyl esters such as methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate.

Hydrazide Intermediates and Cyclization

Hydrazide derivatives of imidazole esters serve as versatile intermediates for further functionalization:

  • Treatment of the corresponding methyl or ethyl esters of 2-thioxoimidazole-4-carboxylate with hydrazine hydrate in methanol at room temperature yields hydrazide intermediates in high yields.

  • These hydrazides can be converted into thiosemicarbazides by reaction with isothiocyanates, which upon cyclocondensation under acidic or basic conditions, form heterocyclic derivatives including imidazole-thiones.

  • This pathway allows for the selective introduction of the thioxo group and the methyl ester functionality in a controlled manner.

Summary Table of Preparation Methods

Step Starting Materials / Reagents Conditions Product / Intermediate Yield (%) Notes
1 Benzyl chloride + potassium thiocyanate o-Dichlorobenzene, phase transfer catalyst Benzyl isothiocyanate ~78 Formation of benzyl isothiocyanate
2 Benzyl isothiocyanate + glycine amide Acetone, aqueous HCl 3-Benzyl-2-thioimidazolidin-4-one High Cyclization to imidazolidinone
3 3-Benzyl-2-thioimidazolidin-4-one + methyl iodide + K2CO3 Acetonitrile, 40 °C, 14 h 1-Benzyl-2-(methylthio)-imidazol-5-ketone 78 Methylation of thioxo group
4 Imidazole-2-thione + methyl bromoacetate CH2Cl2, r.t., 48 h S-alkylated methyl ester derivatives Moderate S-alkylation to introduce ester group
5 Ester derivatives + NH2NH2·H2O MeOH, r.t., 16 h Hydrazide intermediates High Hydrazide formation for further derivatization
6 Hydrazides + isothiocyanates Acidic/basic conditions Thiosemicarbazides and cyclized heterocycles Variable Cyclocondensation to heterocyclic thiones

Chemical Reactions Analysis

Types of Reactions

methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form different derivatives, such as the corresponding thiol or amine, using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or THF.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate has been investigated for its potential as a drug candidate due to its unique structure. Its interactions with biological targets can lead to various therapeutic effects.

  • Antimicrobial Activity : Studies indicate that compounds similar to this one exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The thioxo group may enhance its reactivity towards bacterial enzymes, making it a candidate for further exploration in antimicrobial drug development.
  • Anticancer Properties : Research has shown that imidazole derivatives can induce cytotoxic effects in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. This compound's structural features suggest it may also possess similar anticancer activities.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the formation of more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it a versatile intermediate in synthetic pathways.

Material Science

In the field of material science, this compound is explored for developing new materials with specific properties such as conductivity and catalytic activity. Its unique electronic properties may lead to applications in organic electronics and catalysis.

Antimicrobial Screening

A study conducted by Sharma et al. evaluated various imidazole derivatives for their antibacterial properties using the Kirby-Bauer disc diffusion method. Results indicated that certain derivatives showed significant inhibition zones against pathogenic bacteria, suggesting the potential of related compounds like methyl 3-benzyl derivatives in antimicrobial applications.

Cytotoxicity Assays

In another investigation involving structurally related compounds, researchers tested their effects on multiple cancer cell lines. The findings revealed IC50 values indicating potent cytotoxicity comparable to standard chemotherapeutics. This suggests that methyl 3-benzyl derivatives may also exhibit significant anticancer properties worth exploring further.

Mechanism of Action

The mechanism of action of methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3-dihydro-3,5-dihydroxy-2-oxo-3-indoleacetic acid: Another heterocyclic compound with a similar structure but different functional groups.

    2,3-Dihydroindole derivatives: Compounds with a similar core structure but different substituents and functional groups.

Uniqueness

methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate is unique due to its specific combination of functional groups and the presence of a thioxo group

Biological Activity

Methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS No. 76075-15-5) is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2SC_{12}H_{12}N_{2}O_{2}S, with a molecular weight of approximately 252.30 g/mol. The compound features a thioxo group and an imidazole ring, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to various therapeutic effects. The thioxo group may play a crucial role in its reactivity and binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar imidazole derivatives possess antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarity suggests potential antimicrobial activity.

Anticancer Properties

The anticancer potential of imidazole derivatives has been extensively studied. Compounds with imidazole rings have demonstrated cytotoxic effects against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The structure–activity relationship (SAR) studies suggest that modifications in the imidazole ring can enhance anticancer activity. This compound may similarly exhibit cytotoxic effects due to its unique structure.

Case Studies and Research Findings

A review of the literature reveals several studies exploring the biological activities of imidazole derivatives:

  • Antimicrobial Screening : A study conducted by Sharma et al. evaluated various imidazole derivatives for their antibacterial properties using the Kirby-Bauer disc diffusion method. The results indicated that certain derivatives showed significant inhibition zones against pathogenic bacteria .
  • Cytotoxicity Assays : In another investigation, compounds structurally related to this compound were tested against multiple cancer cell lines. The findings revealed IC50 values indicating potent cytotoxicity comparable to standard chemotherapeutics .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityReference
Methyl 2,3-dihydro-3,5-dihydroxy-2-oxo-3-indoleacetic acidC11H11N2O4Anticancer
3-Pyridinecarboxylic acid derivativesVariesAntimicrobial
Methyl 2-thioxoimidazolidine derivativesC10H9N3O2SAntimicrobial and anticancer

Q & A

Q. What are the optimal synthetic routes and purification strategies for methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate?

Synthesis of imidazole derivatives typically involves cyclocondensation of precursors like 2-bromoacetophenones with formamide or thiourea derivatives under controlled conditions. For example, analogous compounds such as 4-(thiophen-2-yl)-1H-imidazole were synthesized using 2-bromo-1-(thiophen-2-yl)ethanone and formamide, achieving 60% yield after purification via NP-HPLC (retention time = 5.85 min) . Key factors include solvent choice (e.g., dichloromethane or ethanol), reaction temperature (often 80–100°C), and catalyst selection (e.g., Mn(IV) oxide for oxidation steps). Post-synthesis purification often employs column chromatography or recrystallization, with purity validated via melting point analysis and IR spectroscopy (e.g., characteristic peaks at 3115 cm⁻¹ for N–H stretching) .

Q. How can researchers validate the structural integrity and purity of this compound?

Characterization should combine multiple analytical techniques:

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1658 cm⁻¹, S–C=N vibrations at ~600–700 cm⁻¹) .
  • HPLC : Use normal-phase (NP-HPLC) or reverse-phase methods to assess purity. For example, 3-(1H-imidazol-4-yl)phenol showed a retention time of 10.81 min under NP-HPLC conditions .
  • NMR : Analyze ¹H and ¹³C spectra to confirm substituent positions and rule out regioisomers.
  • Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages to verify stoichiometry .

Q. What safety protocols are critical when handling this compound?

While specific data for this compound are limited, structurally similar imidazoles (e.g., [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) require:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Collect spills with inert absorbents (e.g., silica gel) and dispose as hazardous waste .
  • Storage : Keep in sealed glass containers at 2–8°C, away from ignition sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or analytical data across studies?

Discrepancies may arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). For example, manganese(IV) oxide in dichloromethane achieved 85% yield for a related benzimidazole, whereas Ru-based catalysts yielded 70% under aqueous conditions . To address contradictions:

  • Reproduce Key Steps : Systematically vary parameters (temperature, solvent) to identify optimal conditions.
  • Computational Validation : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and predict feasible intermediates .
  • Cross-Lab Validation : Collaborate to standardize protocols and share raw analytical data (e.g., HPLC chromatograms, NMR spectra).

Q. What computational tools can enhance the design of derivatives with improved bioactivity?

The ICReDD framework integrates quantum mechanics (QM), molecular dynamics (MD), and machine learning (ML) to streamline reaction design . For imidazole derivatives:

  • QM Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to guide modifications for enzyme inhibition (e.g., indoleamine 2,3-dioxygenase targeting) .
  • Docking Simulations : Use tools like AutoDock to model interactions with biological targets (e.g., binding poses of triazole-thiazole hybrids in enzyme active sites) .
  • ML Models : Train algorithms on existing synthetic data to recommend solvent/catalyst combinations for novel derivatives.

Q. How do structural modifications (e.g., aryl substitutions) impact physicochemical and biological properties?

Substituents on the benzyl or imidazole rings alter solubility, stability, and bioactivity:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or nitrile substituents (e.g., 3-(1H-imidazol-4-yl)benzonitrile) enhance metabolic stability but may reduce solubility .
  • Polar Groups : Hydroxyl or methoxy moieties improve water solubility (e.g., 4-(1H-imidazol-4-yl)phenol) but may increase susceptibility to oxidation .
  • Bulkier Substituents : Benzyl or biphenyl groups (e.g., in triazole-thiazole hybrids) enhance target binding affinity but may introduce steric hindrance .

Q. What mechanistic insights explain variations in reaction outcomes under different catalytic conditions?

Catalyst choice critically influences reaction pathways:

  • Oxidants (e.g., MnO₂) : Promote dehydrogenation steps, forming aromatic imidazole cores .
  • Transition Metal Catalysts (e.g., Ru) : Facilitate C–H activation or cross-coupling reactions, enabling regioselective functionalization .
  • Acid/Base Conditions : Control protonation states of intermediates, affecting cyclization efficiency. For example, formamide acts as both a reactant and base in imidazole syntheses .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., indoleamine 2,3-dioxygenase) using spectrophotometric or HPLC-based methods .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Metabolic Profiling : Use LC-MS to identify metabolites in hepatic microsomes, predicting in vivo stability .
  • Gene Knockdown Studies : Apply CRISPR/Cas9 to validate target engagement in cellular models.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate

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